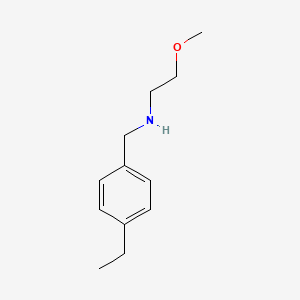

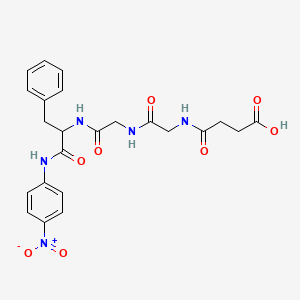

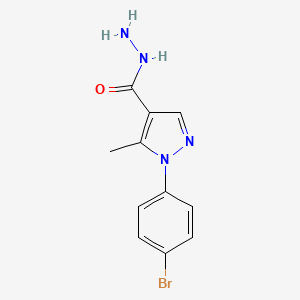

![molecular formula C10H10N4O2 B1334583 5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one CAS No. 685551-55-7](/img/structure/B1334583.png)

5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, also known as MTT, is a yellow-colored compound that is widely used in scientific research. It is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. MTT has been extensively studied for its potential applications in various fields, including biochemistry, cell biology, and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques : Studies demonstrate various synthesis techniques for triazine derivatives. For instance, Bektaş et al. (2007) explored the synthesis of 1,2,4-triazole derivatives, including triazin-3(2H)-ones, through reactions involving ester ethoxycarbonylhydrazones with primary amines (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

- Chemical Reactions and Modifications : The research by Sanemitsu et al. (1983) provides insight into the regioselective synthesis and reactions of triazinones, which are closely related to the compound (Sanemitsu, Nakayama, & Masao, 1983).

Biological Activities and Applications

- Antimicrobial Activities : The antimicrobial potential of 1,2,4-triazine derivatives, including those similar to 5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, has been explored. For example, the derivatives synthesized by Bektaş et al. (2007) showed significant antimicrobial activities against various microorganisms (Bektaş et al., 2007).

- Potential in Medicinal Chemistry : A review by Alshammari and Bakhotmah (2022) highlights the significant interest in triazine derivatives in medicinal chemistry due to their diverse bioactivities, including anticancer, antibacterial, antifungal, and other therapeutic effects (Alshammari & Bakhotmah, 2022).

- Cytostatic Activity Against Cancer Cells : Voskoboynik et al. (2018) reported that certain synthesized compounds involving triazinones exhibited pronounced cytostatic activity against specific cancer cell lines (Voskoboynik, Shishkina, & Kovalenko, 2018).

Chemical Reactions and Transformations

- Structural Reassignment and Chemical Transformation : Schuan et al. (1979) conducted a study that led to the structural reassignment of a compound initially thought to be a hydroxy-1,2,4-triazine dione, which underscores the complexity and ongoing research in the chemical transformation of triazines (Schuan, Sanford, White, & Miles, 1979).

Antioxidant Properties

- Synthesis of Antioxidant Agents : Makki, Abdel-Rahman, and Alharbi (2018) explored the synthesis of novel fluorine-substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one moiety, evaluating them as antioxidants (Makki, Abdel-Rahman, & Alharbi, 2018).

Propiedades

IUPAC Name |

5-(2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-6-9(12-10(16)14-13-6)11-7-4-2-3-5-8(7)15/h2-5,15H,1H3,(H2,11,12,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSAINOYLVWGGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N=C1NC2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425579 |

Source

|

| Record name | ZINC00114397 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

685551-55-7 |

Source

|

| Record name | ZINC00114397 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

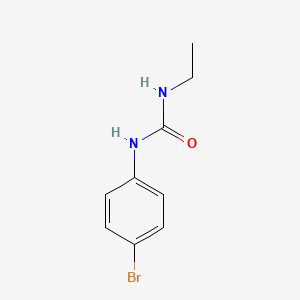

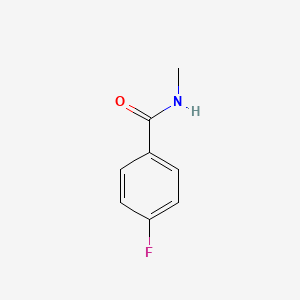

![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)

![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)